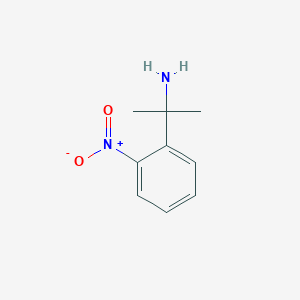

2-(2-Nitrophenyl)propan-2-amine

Vue d'ensemble

Description

2-(2-Nitrophenyl)propan-2-amine is an organic compound that belongs to the class of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound is similar to 2-(4-nitrophenyl)propan-2-amine hydrochloride, which has a molecular weight of 216.67 .

Synthesis Analysis

The synthesis of amines like this compound often involves techniques such as alkylation and acylation . Alkylation involves the reaction of a primary alkyl halide with a primary, secondary, or tertiary amine . Acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis

The molecular structure of amines, including this compound, involves a nitrogen atom bonded to one or more carbon atoms . A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three .Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. One such reaction is the Hofmann elimination, an E2 reaction that converts an amine into an alkene . This reaction occurs with non-Zaitsev regiochemistry to form the less highly substituted double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of amines like this compound can vary. For example, propan-2-amine, a related compound, is a highly flammable liquid and vapor that may cause drowsiness or dizziness .Applications De Recherche Scientifique

Photocatalysis in Click Chemistry 2-(2-Nitrophenyl)propan-2-amine has been used in photocatalytic processes. Specifically, its derivative, 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC), acts as a photolabile primary amine cage. This enables the photo-triggering of thiol-Michael 'click' reactions, a significant advancement in polymer chemistry (Xi, Krieger, Kloxin, & Bowman, 2013).

Role in Amine Synthesis The compound plays a vital role in the synthesis of amines from nitro compounds. Amines have broad applications in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. The transformation of nitro compounds into amines is an environmentally significant process due to concerns about toxic nitro contaminants (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Quantum Chemical Interpretation in Acylation this compound has been studied through quantum chemical calculations to understand its reactivity in acylation processes. This research is critical for comprehending the chemical behavior of amines and α-amino acids in various reactions, furthering our understanding of organic chemistry and related fields (Kochetova, Kalinina, & Kustova, 2009).

Determining Absolute Configuration of Primary Amines N-(2-Nitrophenyl)proline, a derivative, is used to determine the absolute configuration of alpha-chiral primary amines. This is achieved by analyzing the 1H chemical shifts of diastereomeric amides, which is significant in stereochemical studies (Ahn & Choi, 2007).

Protein Crosslinking and Affinity Labeling 4-Nitrophenyl ethers, similar in structure to this compound, have been utilized in protein crosslinking and affinity labeling. This application is crucial in biochemistry and molecular biology for studying protein interactions and structures (Jelenc, Cantor, & Simon, 1978).

Mécanisme D'action

Target of Action

Amines, in general, can interact with a variety of biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of 2-(2-Nitrophenyl)propan-2-amine is currently unknown due to the lack of specific studies on this compound. Amines can act as bases, accepting protons and forming ammonium ions . They can also participate in various chemical reactions, such as the formation of amides, imines, and enamines .

Biochemical Pathways

Amines can be involved in a wide range of biochemical processes, including neurotransmission, protein synthesis, and metabolic pathways .

Safety and Hazards

Safety and hazards associated with amines like 2-(2-Nitrophenyl)propan-2-amine can also vary. For instance, propan-2-amine is a highly flammable liquid and vapor that may cause serious eye irritation . It’s important to handle such compounds with care, using protective equipment and following safety guidelines .

Orientations Futures

Future research directions for amines like 2-(2-Nitrophenyl)propan-2-amine could involve exploring their potential applications in various fields. For example, one study utilized 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator that is activated upon UV irradiation . Such research could pave the way for new uses of amines in areas like photolithography and 3D printing .

Propriétés

IUPAC Name |

2-(2-nitrophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-9(2,10)7-5-3-4-6-8(7)11(12)13/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMDJSSRYKBKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

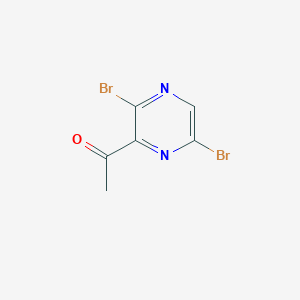

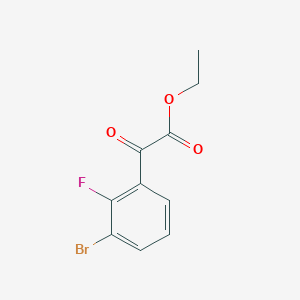

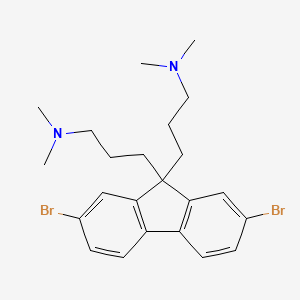

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)

![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)

![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)